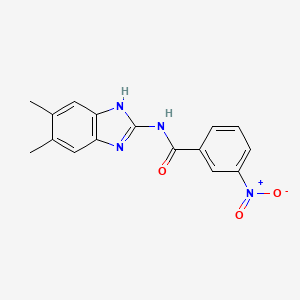
Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- is a complex organic compound with a unique structure that combines a quinoline moiety with a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with the cis-4-methoxycyclohexyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential as a therapeutic agent due to its unique structure and properties.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, (3-ethyl-2-methyl-6-quinolinyl)(cis-4-methoxycyclohexyl)-
- Methanone, (3-ethyl-2-chloro-6-quinolinyl)(cis-4-methoxycyclohexyl)-
- Methanone, (3-ethyl-2-bromo-6-quinolinyl)(cis-4-methoxycyclohexyl)-
Uniqueness
Methanone, (3-ethyl-2-fluoro-6-quinolinyl)(cis-4-methoxycyclohexyl)- is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
409340-79-0 |
|---|---|
Formule moléculaire |
C19H22FNO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(3-ethyl-2-fluoroquinolin-6-yl)-(4-methoxycyclohexyl)methanone |
InChI |
InChI=1S/C19H22FNO2/c1-3-12-10-15-11-14(6-9-17(15)21-19(12)20)18(22)13-4-7-16(23-2)8-5-13/h6,9-11,13,16H,3-5,7-8H2,1-2H3 |
Clé InChI |
QKNHYBFJWAQDHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)

![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)



![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)

![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
